molecular formula C20H29NO B12300896 1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol CAS No. 57653-28-8

1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Cat. No.: B12300896
CAS No.: 57653-28-8
M. Wt: 299.4 g/mol
InChI Key: CFUQBFQTFMOZBK-UHFFFAOYSA-N
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Description

1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the methyl and azatricyclo groups. This can be achieved through alkylation reactions using reagents like methyl iodide or similar alkylating agents.

    Final Modifications: The final steps may include the addition of the 3-methylbut-2-enyl group and the hydroxyl group. These steps often require specific catalysts and controlled reaction conditions to ensure the correct placement of these groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[731

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-one: A similar compound with a ketone group instead of a hydroxyl group.

    1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-amine: A similar compound with an amine group instead of a hydroxyl group.

Uniqueness

1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is unique due to its specific arrangement of functional groups and its tricyclic structure

Properties

CAS No.

57653-28-8

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

1,13,13-trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H29NO/c1-14(2)8-10-21-11-9-20(5)17-13-16(22)7-6-15(17)12-18(21)19(20,3)4/h6-8,13,18,22H,9-12H2,1-5H3

InChI Key

CFUQBFQTFMOZBK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCC2(C3=C(CC1C2(C)C)C=CC(=C3)O)C)C

Origin of Product

United States

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